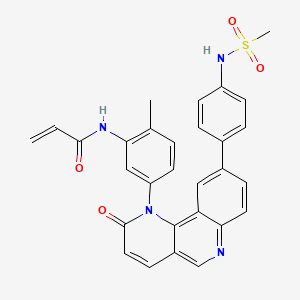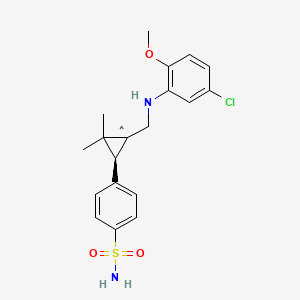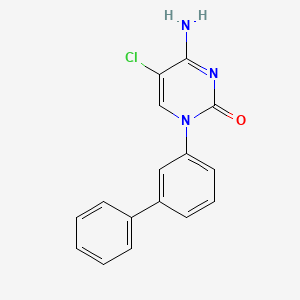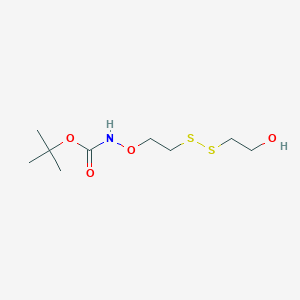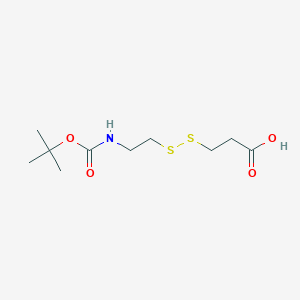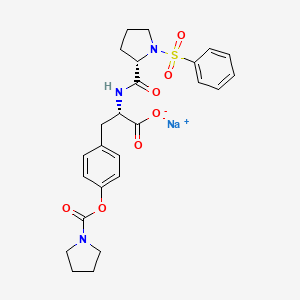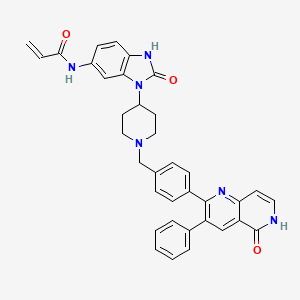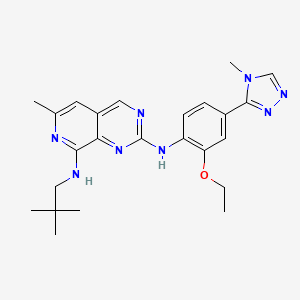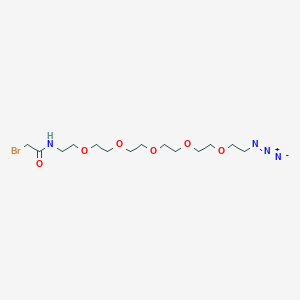
Bromoacetamido-PEG5-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetamido-PEG5-azide: is a heterobifunctional crosslinking reagent. It contains a bromide group and a terminal azide group. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The polyethylene glycol (PEG) spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
Bromoacetamido-PEG5-azide is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of this compound are proteins that contain Alkyne groups .
Mode of Action
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage . Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The formation of the triazole linkage between the PROTAC and the target protein marks the protein for degradation .
Pharmacokinetics
The peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the selective degradation of target proteins. By forming a stable triazole linkage with target proteins, it marks them for degradation via the ubiquitin-proteasome system . This can lead to changes in cellular processes that depend on the degraded proteins.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
Bromoacetamido-PEG5-azide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The Azide group in this compound can react with molecules containing Alkyne groups . This interaction forms a stable triazole linkage, which is crucial in the synthesis of PROTACs .
Molecular Mechanism
This compound exerts its effects at the molecular level through its Azide group. This group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage, crucial in the synthesis of PROTACs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG5-azide is synthesized through a series of chemical reactions involving the introduction of bromide and azide functional groups onto a PEG backbone. The general synthetic route involves the following steps:
PEG Functionalization: The PEG backbone is first functionalized with a bromoacetamido group. This is typically achieved by reacting PEG with bromoacetyl chloride in the presence of a base such as triethylamine.
Azide Introduction: The terminal hydroxyl group of the PEG chain is then converted to an azide group using sodium azide in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromide group in Bromoacetamido-PEG5-azide can undergo nucleophilic substitution reactions with various nucleophiles such as thiols, amines, and hydroxyl groups.
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form stable triazole linkages. .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols, amines, and hydroxyl-containing compounds. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at room temperature.
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
Major Products:
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide group.
Click Chemistry: The major products are triazole-linked PEG derivatives.
Scientific Research Applications
Bromoacetamido-PEG5-azide has a wide range of applications in scientific research, including:
Chemistry: It is used as a crosslinking reagent in the synthesis of complex molecules and materials.
Biology: It is employed in the labeling and modification of biomolecules such as proteins, peptides, and nucleic acids.
Medicine: this compound is used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Comparison with Similar Compounds
Bromoacetamido-PEG4-azide: Similar to Bromoacetamido-PEG5-azide but with a shorter PEG spacer.
Bromoacetamido-PEG6-azide: Similar to this compound but with a longer PEG spacer.
Chloroacetamido-PEG5-azide: Contains a chloroacetamido group instead of a bromoacetamido group.
Uniqueness: this compound is unique due to its specific combination of functional groups and PEG spacer length. The bromide group provides a good leaving group for nucleophilic substitution, while the azide group allows for efficient Click Chemistry reactions. The PEG5 spacer enhances solubility and reduces steric hindrance, making it suitable for a wide range of applications .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMFHNNLUORRKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

